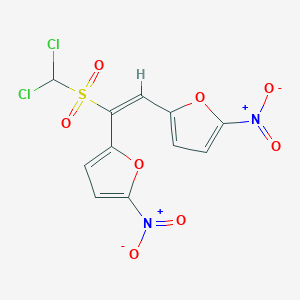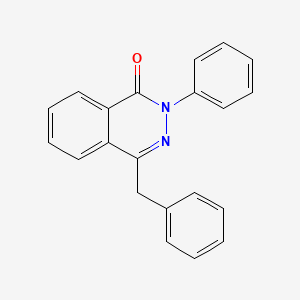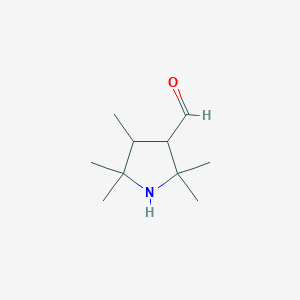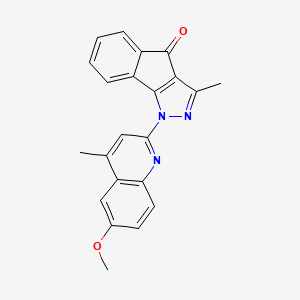
5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) is a complex organic compound characterized by its unique structure, which includes dichloromethyl, sulfonyl, ethene, and nitrofuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethene-1,2-diyl core: This can be achieved through a coupling reaction between appropriate precursors.
Introduction of the dichloromethyl and sulfonyl groups: These groups can be introduced via chlorination and sulfonation reactions, respectively.
Attachment of the nitrofuran groups: This step involves the nitration of furan rings followed by their attachment to the ethene-1,2-diyl core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: The nitrofuran groups can also be reduced to form amino derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Products with substituted dichloromethyl groups.
Applications De Recherche Scientifique
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high-energy-density materials.
Mécanisme D'action
The mechanism of action of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) involves its interaction with molecular targets in biological systems. The nitrofuran groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The dichloromethyl and sulfonyl groups can also interact with proteins and enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(2-nitrofuran): Lacks the dichloromethyl and sulfonyl groups.
5,5’-(1-((Methyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a methyl group instead of a dichloromethyl group.
5,5’-(1-((Chloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a chloromethyl group instead of a dichloromethyl group.
Uniqueness
The presence of both dichloromethyl and sulfonyl groups in 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity and interactions with biological systems, potentially enhancing its therapeutic and industrial applications.
Propriétés
Formule moléculaire |
C11H6Cl2N2O8S |
|---|---|
Poids moléculaire |
397.1 g/mol |
Nom IUPAC |
2-[(E)-2-(dichloromethylsulfonyl)-2-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H6Cl2N2O8S/c12-11(13)24(20,21)8(7-2-4-10(23-7)15(18)19)5-6-1-3-9(22-6)14(16)17/h1-5,11H/b8-5+ |
Clé InChI |
ZVUCLHMUFMZZFS-VMPITWQZSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)







![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)

![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
